molecular formula C9H18ClNO2 B2781427 7-(Aminomethyl)-6-oxaspiro[3.5]nonan-2-ol;hydrochloride CAS No. 2460756-64-1

7-(Aminomethyl)-6-oxaspiro[3.5]nonan-2-ol;hydrochloride

Cat. No. B2781427
CAS RN: 2460756-64-1
M. Wt: 207.7
InChI Key: WDBBNGXCASYHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-(Aminomethyl)-6-oxaspiro[3.5]nonan-2-ol;hydrochloride” is a chemical substance with the CAS Number: 587869-08-7 . It is also known as 7-azaspiro[3.5]nonan-2-ol hydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “7-(Aminomethyl)-6-oxaspiro[3.5]nonan-2-ol;hydrochloride” can be represented by the InChI code: 1S/C9H17NO.ClH/c10-7-1-3-9(4-2-7)5-8(11)6-9;/h7-8,11H,1-6,10H2;1H . This indicates that the compound consists of a spiro[3.5]nonane ring with an aminomethyl group at the 7-position and a hydroxyl group at the 2-position .


Physical And Chemical Properties Analysis

The compound “7-(Aminomethyl)-6-oxaspiro[3.5]nonan-2-ol;hydrochloride” is a solid at room temperature . It has a molecular weight of 191.7 . The compound is stored at room temperature and is shipped at normal temperature .

Scientific Research Applications

Antibacterial Applications

Researchers have designed and synthesized novel compounds with potent antibacterial activity against a range of respiratory pathogens. For instance, novel quinoline derivatives exhibiting significant in vitro antibacterial activity against gram-positive, gram-negative, and atypical strains, as well as multidrug-resistant and quinolone-resistant bacteria, have been developed. These compounds also showed excellent in vivo activity in murine pneumonia models, highlighting their potential as treatments for respiratory tract infections (Odagiri et al., 2013).

Synthesis of Spirocyclic Compounds

The synthesis of spirocyclic compounds is a crucial area of research due to their relevance in medicinal chemistry. For example, the aminomethylation reaction has been used to synthesize derivatives with potential pharmaceutical applications. Such methodologies allow the creation of complex molecules that could serve as key intermediates in the synthesis of drugs and other bioactive compounds (Khrustaleva et al., 2017).

Development of Fungicidal Agents

The design and synthesis of compounds with significant fungicidal activities against various pathogens have been explored. Novel fungicidal agents demonstrating high inhibition rates against pathogens like Sclerotinia scleotiorum and Phytophthora capsici have been developed. These compounds, characterized by their unique structural features, offer new avenues for agricultural and horticultural applications (Tang et al., 2017).

Novel Synthetic Pathways

The development of new synthetic pathways for the creation of spirocyclic and heterocyclic compounds is another significant area of research. Techniques such as multicomponent condensation and selective ring-closing metathesis have been utilized to synthesize functionalized pyrrolidines, piperidines, and azepines. These methodologies highlight the versatility of spirocyclic compounds in drug discovery and the potential for creating diverse chemical libraries (Wipf et al., 2004).

Safety and Hazards

The compound “7-(Aminomethyl)-6-oxaspiro[3.5]nonan-2-ol;hydrochloride” is associated with several safety hazards. It has been assigned the GHS07 pictogram, indicating that it can cause harm to health . The compound has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

7-(aminomethyl)-6-oxaspiro[3.5]nonan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-5-8-1-2-9(6-12-8)3-7(11)4-9;/h7-8,11H,1-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBBNGXCASYHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C2)O)COC1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.